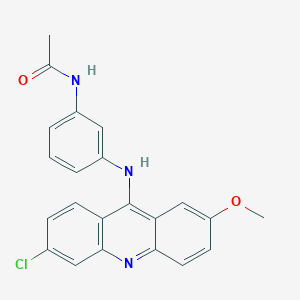
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antimalarial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6,9-dichloro-2-methoxyacridine.
Reaction with Phenol and Ammonium Carbonate: 6,9-dichloro-2-methoxyacridine is reacted with phenol and ammonium carbonate to produce 6-chloro-2-methoxy-acridin-9-ylamine.
Coupling Reaction: The resulting amine is then coupled with 3-(acetylamino)phenylamine under appropriate conditions to form this compound.
Análisis De Reacciones Químicas
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the chloro and methoxy positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and affecting various biological processes. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
N-(3-(6-Chloro-2-methoxyacridin-9-ylamino)phenyl) acetamide can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and for its anticancer properties.
Proflavine: Another antiseptic with similar structural features.
The uniqueness of this compound lies in its specific substitutions, which enhance its DNA intercalation ability and its potential as an anticancer agent .
Propiedades
Fórmula molecular |
C22H18ClN3O2 |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-13(27)24-15-4-3-5-16(11-15)25-22-18-8-6-14(23)10-21(18)26-20-9-7-17(28-2)12-19(20)22/h3-12H,1-2H3,(H,24,27)(H,25,26) |
Clave InChI |
VNOFLJCOOOXXLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















